2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, an ethoxy group, a fluorobenzoyl moiety, and a methoxyphenyl acetamide group.
Preparation Methods
The synthesis of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the ethoxy and fluorobenzoyl groups, and the final coupling with the methoxyphenyl acetamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-35-21-11-12-24-22(14-21)27(33)23(26(32)17-7-9-18(28)10-8-17)15-30(24)16-25(31)29-19-5-4-6-20(13-19)34-2/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYZLOHDBKMSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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